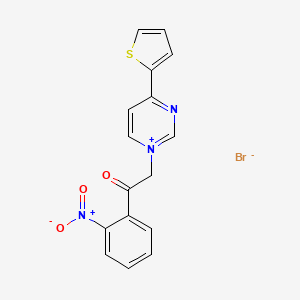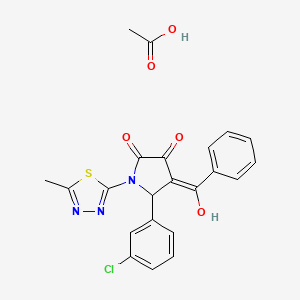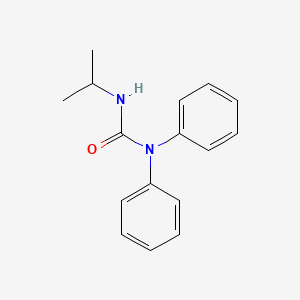
8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione, also known by its chemical formula C14H14N4O2S, is a member of the purine family. It features a purine core with a benzylsulfanyl group attached at the 8-position. This compound exhibits intriguing properties due to its unique structure.
Métodos De Preparación
Synthetic Routes::
Benzylthiolation of 3,7-dimethylxanthine: The synthesis typically starts with 3,7-dimethylxanthine (theophylline) as the precursor. Benzyl mercaptan (benzylthiol) is reacted with theophylline under appropriate conditions to yield 8-benzylsulfanyl-3,7-dimethylxanthine.
Oxidation of 8-benzylsulfanyl-3,7-dimethylxanthine: The benzylsulfanyl group can be selectively oxidized to form the desired 8-benzylsulfanyl-3,7-dimethylpurine-2,6-dione.
Industrial Production:: While not widely produced industrially, researchers often synthesize this compound for specific applications.
Análisis De Reacciones Químicas
8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione participates in various chemical reactions:
Oxidation: Undergoes oxidation to form sulfoxides or sulfones.
Substitution: The benzylsulfanyl group can be replaced by other substituents.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Common reagents include oxidants (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products:
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential antiviral, anti-inflammatory, and anticancer properties.
Chemistry: Used as a building block for novel purine derivatives.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with cellular enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
316362-30-8 |
|---|---|
Fórmula molecular |
C14H14N4O2S |
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
8-benzylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2S/c1-17-10-11(18(2)13(20)16-12(10)19)15-14(17)21-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,19,20) |
Clave InChI |
QHTLERFLGQXGHQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Solubilidad |
7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009852.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12009855.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12009857.png)

![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide](/img/structure/B12009866.png)
![2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide](/img/structure/B12009874.png)



![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12009909.png)
![5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12009914.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)

